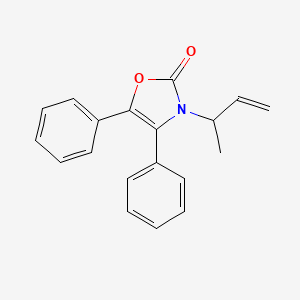
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is an organic compound with a complex structure that includes a butenyl group, two phenyl groups, and an oxazol-2(3H)-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acylation reaction of 3-butenylformyl and phenylformate . The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as a component in materials science
Comparación Con Compuestos Similares
Similar Compounds
3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine: This compound has a similar structure but includes triazole rings instead of the oxazol-2(3H)-one ring.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: This compound has a similar butenyl group but differs in the rest of its structure.
Uniqueness
3-(But-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
Propiedades
| 82238-49-1 | |
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
3-but-3-en-2-yl-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C19H17NO2/c1-3-14(2)20-17(15-10-6-4-7-11-15)18(22-19(20)21)16-12-8-5-9-13-16/h3-14H,1H2,2H3 |
Clave InChI |
AGWFAGBMYLCQKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)N1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


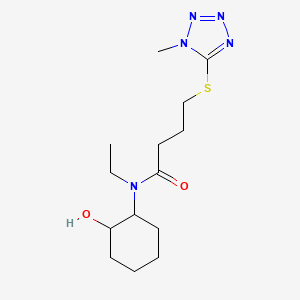

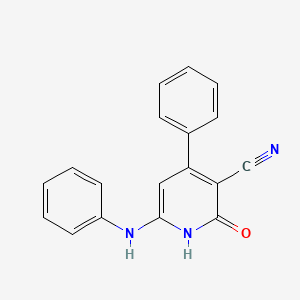



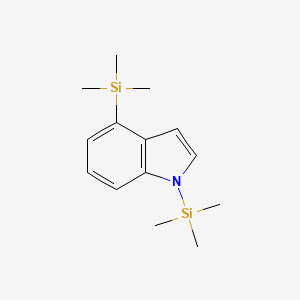
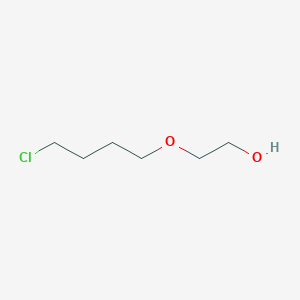
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
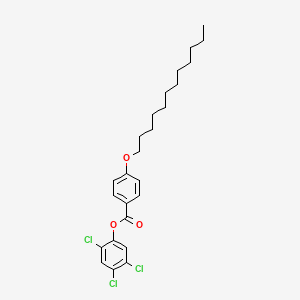

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)

